molecular formula C8H9N3O2 B2558222 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE CAS No. 1565855-43-7

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE

Cat. No.: B2558222
CAS No.: 1565855-43-7
M. Wt: 179.179
InChI Key: RRSCJGWWYUGMQG-UHFFFAOYSA-N
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Description

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with a suitable aldehyde to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the phosphorylation state of proteins, or metabolic pathways, where it interferes with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE is unique due to its specific substitution pattern and the presence of both ethyl and dione functional groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-5-3-6-9-7(12)4-8(13)11(6)10-5/h3H,2,4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCJGWWYUGMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=O)CC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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